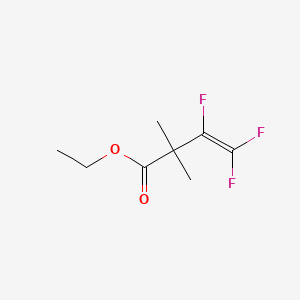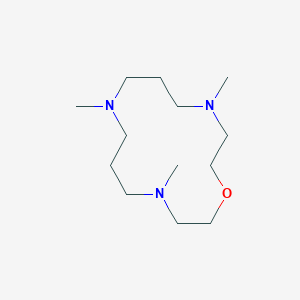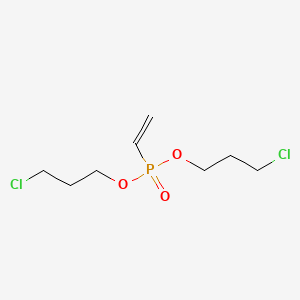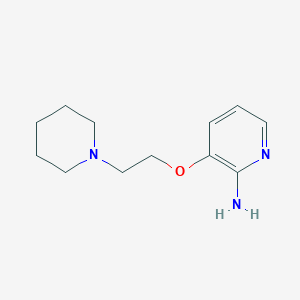![molecular formula C23H24O2S B14266084 1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]- CAS No. 189745-74-2](/img/structure/B14266084.png)
1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]- is an organic compound with a complex structure It is characterized by the presence of a propanol group attached to a methoxyphenyl and diphenylmethyl thio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]- typically involves the reaction of 3-(4-methoxyphenyl)-1-propanol with diphenylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-propanol: A related compound with a similar structure but lacking the diphenylmethyl thio group.
3-(3,4-Dimethoxyphenyl)-1-propanol: Another similar compound with additional methoxy groups on the phenyl ring.
1-Propanol, 3-(diethylamino)-: A compound with a diethylamino group instead of the methoxyphenyl and diphenylmethyl thio groups.
Uniqueness
1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxyphenyl and diphenylmethyl thio groups makes it a versatile compound for various chemical reactions and research applications.
Properties
CAS No. |
189745-74-2 |
|---|---|
Molecular Formula |
C23H24O2S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol |
InChI |
InChI=1S/C23H24O2S/c1-25-22-15-13-21(14-16-22)23(26-18-8-17-24,19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-16,24H,8,17-18H2,1H3 |
InChI Key |
RRKAWXPIBDRKGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)


![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)


![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)



![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

